
6-(Phenylethynyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Phenylethynyl)quinoline is a heterocyclic aromatic compound that features a quinoline core with a phenylethynyl substituent at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylethynyl)quinoline typically involves the coupling of a quinoline derivative with a phenylacetylene. One common method is the palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis. This includes the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 6-(Phenylethynyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
科学研究应用
6-(Phenylethynyl)quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(Phenylethynyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The phenylethynyl group can enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
2-Phenylethynylquinoline: A structural isomer with the phenylethynyl group at the 2-position, which may exhibit different reactivity and biological properties.
6-(Phenylethynyl)pyridine: A related compound with a pyridine core instead of quinoline, used in similar applications but with distinct chemical behavior.
Uniqueness: 6-(Phenylethynyl)quinoline is unique due to the specific positioning of the phenylethynyl group, which can influence its electronic properties and reactivity. This positioning can enhance its potential as a pharmacophore and its utility in materials science .
属性
CAS 编号 |
857507-25-6 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC 名称 |
6-(2-phenylethynyl)quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-14(6-3-1)8-9-15-10-11-17-16(13-15)7-4-12-18-17/h1-7,10-13H |
InChI 键 |
HQOYWWBUAARNLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
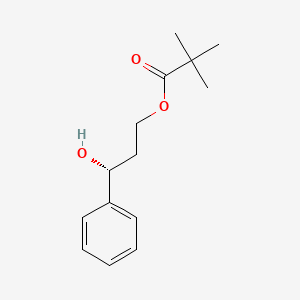
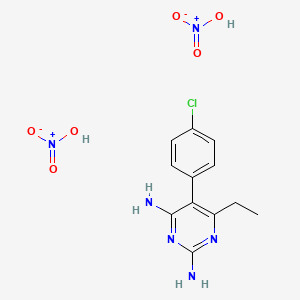
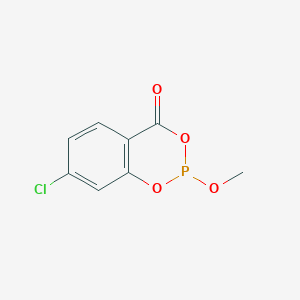
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
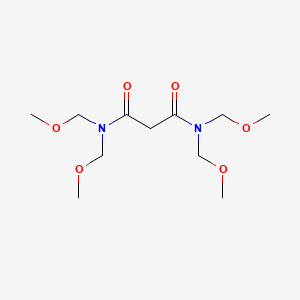
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
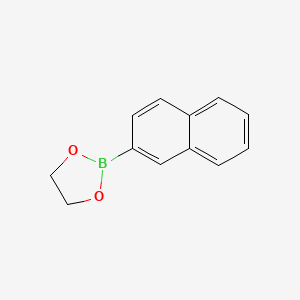
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
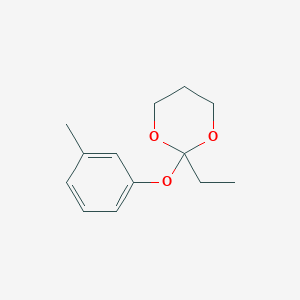

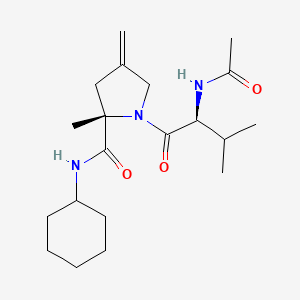
![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)
